molecular formula C19H23BrN4O3 B2609752 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 2034579-22-9

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2609752
CAS No.: 2034579-22-9
M. Wt: 435.322
InChI Key: PGMOPUDNTNQPEX-UHFFFAOYSA-N
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Description

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromopyrimidine moiety, and a methoxyphenethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the bromopyrimidine reacts with piperidine in the presence of a base such as potassium carbonate.

    Incorporation of the Methoxyphenethyl Group: This step involves the reaction of the intermediate compound with 4-methoxyphenethylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
  • 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
  • 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Uniqueness

Compared to its analogs, 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMOPUDNTNQPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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